molecular formula C22H19BrN2O3S B3312884 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide CAS No. 946335-01-9

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide

Cat. No.: B3312884
CAS No.: 946335-01-9
M. Wt: 471.4 g/mol
InChI Key: IZIOXZHNJLLROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide (CAS 946335-01-9) is a synthetic organic compound with a molecular formula of C22H19BrN2O3S and a molecular weight of 471.37 g/mol . This benzamide derivative is built on a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its prevalence in numerous pharmacologically active compounds . The molecule features a benzenesulfonyl group attached to the nitrogen atom of the tetrahydroquinoline ring and a 3-bromobenzamide moiety at the 6-position, creating a complex structure with potential for diverse research applications. The compound is supplied with a high purity level of 95%+ . This compound is categorized as a benzenesulfonamide derivative. Analogs of this structural class have demonstrated significant promise in scientific research, particularly as kinase inhibitors with anticancer properties . Research into similar benzenesulfonamide compounds has identified them as inhibitors of receptor tyrosine kinases (RTKs), including tropomyosin receptor kinase A (TrkA) . Such inhibitors are of high interest in oncology research, as TrkA overexpression is implicated in promoting cell growth, migration, and invasion in various cancers . The specific structural features of this compound, including the tetrahydroquinoline backbone and the brominated aromatic system, make it a valuable intermediate for medicinal chemistry programs and drug discovery efforts aimed at developing targeted therapies . APPLICATIONS: • Medicinal Chemistry Research: Serves as a key intermediate or scaffold for the design and synthesis of potential kinase inhibitors and other biologically active molecules . • Chemical Biology: A tool compound for probing biological systems and structure-activity relationship (SAR) studies due to its unique structural features . • Organic Synthesis: Used in the development of more complex molecular architectures, leveraging its reactive sites for further functionalization . WARNING: This product is for non-human research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-11-12-21-16(15-19)7-5-13-25(21)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIOXZHNJLLROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method involves the cyclization of an appropriate precursor in the presence of a strong acid or base. The benzenesulfonyl group is then introduced through a sulfonylation reaction, which can be achieved using benzenesulfonyl chloride and a suitable base such as triethylamine .

The final step involves the coupling of the sulfonylated tetrahydroquinoline with 3-bromobenzoyl chloride in the presence of a base like pyridine or triethylamine. This reaction typically requires refluxing the mixture in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide involves its interaction with specific molecular targets. Studies have shown that the compound can inhibit enzymes involved in bacterial cell wall synthesis, such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death. Additionally, the compound has been found to generate reactive oxygen species (ROS), which further contributes to its antibacterial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide with four analogous compounds (68, 69, 70, 71) described in the evidence, focusing on structural variations, synthetic yields, and inferred biological activity.

Key Observations:

Structural Differences :

  • The target compound features a benzenesulfonyl group at position 1, which is bulkier and more electron-withdrawing than the piperidine/pyrrolidine or tert-butyl-piperidine groups in compounds 68–71. This may influence solubility and binding affinity in biological systems.
  • The 3-bromobenzamide group at position 6 contrasts with the thiophene-2-carboximidamide substituent in compounds 68–71. Bromine’s steric and electronic effects could enhance hydrophobic interactions or alter metabolic stability compared to sulfur-containing heterocycles.

Synthetic Efficiency :

  • Yields for compounds 69–71 range from 60.6% to 72.6% , suggesting moderate efficiency in their synthetic routes. The target compound’s yield is unreported, but the use of benzenesulfonyl chloride (a common reagent) implies comparable or slightly lower yields due to steric hindrance during sulfonylation.

Biological Activity Inference: Compounds 68–71 were evaluated for NOS inhibition, with activity likely dependent on the substituents at positions 1 and 5. The thiophene-2-carboximidamide group in these analogs may enhance hydrogen bonding with enzyme active sites. However, experimental validation is required.

Physicochemical Properties: The benzenesulfonyl group may reduce aqueous solubility compared to the dihydrochloride salt of compound 70, which showed improved solubility due to salt formation .

Research Implications and Limitations

While the evidence provides a robust framework for comparing tetrahydroquinoline derivatives, direct data on the target compound are absent. Key gaps include:

  • Biological assay results: NOS inhibition data or cytotoxicity profiles.
  • Pharmacokinetic parameters : Absorption, distribution, metabolism, and excretion (ADME) properties.
  • Structure-activity relationship (SAR) : Systematic evaluation of how the benzenesulfonyl and 3-bromobenzamide groups influence potency.

Future studies should prioritize synthesizing the target compound using the described general method for dihydrochloride salt formation and evaluating its activity against NOS isoforms. Comparative molecular docking studies could further elucidate its binding mode relative to compounds 68–71.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a bromobenzamide moiety. Its molecular formula is C19H18BrN2O2SC_{19}H_{18}BrN_{2}O_{2}S with a molecular weight of approximately 404.33 g/mol. The presence of these functional groups suggests significant reactivity and potential for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group can form hydrogen bonds with the active sites of target enzymes, while the bromine atom may enhance binding affinity through electronic effects. This interaction can modulate enzyme activity, leading to various pharmacological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity : Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects against human tumor cell lines. The compound's structure suggests it may also possess similar antitumor properties.
  • Antimicrobial Properties : The compound has been evaluated for its potential as an antimicrobial agent. Preliminary studies indicate it may inhibit bacterial growth through mechanisms involving quorum sensing inhibition.
  • Enzyme Inhibition : It shows promise as an enzyme inhibitor, particularly against enzymes linked to cancer metabolism and infectious diseases.

Case Studies and Research Findings

  • Antitumor Activity : In a study published in Molecules, derivatives of tetrahydroquinoline were tested against various cancer cell lines. Results indicated significant cytotoxicity, suggesting that modifications to the tetrahydroquinoline core could enhance antitumor activity .
  • Antimicrobial Studies : A recent investigation into the antimicrobial properties of similar compounds found that certain derivatives effectively inhibited biofilm formation in Pseudomonas aeruginosa, highlighting their potential as new anti-pathogenic drugs .
  • Enzyme Inhibition Mechanisms : Research focused on the enzyme inhibition capabilities of sulfonamide compounds revealed that they could effectively inhibit key enzymes involved in metabolic pathways related to cancer progression .

Summary of Biological Activities

Activity TypeFindingsReferences
AntitumorSignificant cytotoxicity against tumor cell lines
AntimicrobialInhibition of biofilm formation in bacteria
Enzyme InhibitionEffective inhibition of cancer-related enzymes

Q & A

Q. What are the optimal synthetic routes for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include sulfonylation at the 1-position and bromobenzamide coupling at the 6-position.
  • Reaction Optimization : Use dichloromethane or polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) to minimize side reactions. For example, sulfonylation reactions often require 1–2 equivalents of benzenesulfonyl chloride with a base like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) yield >95% purity. Monitor progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Q. How can structural integrity and purity of the compound be validated post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm the presence of the benzenesulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and tetrahydroquinoline core (δ 1.5–3.0 ppm for aliphatic protons). The 3-bromobenzamide moiety is identified by a singlet at δ 7.2–7.4 ppm (aromatic Br-C6H4) .
  • Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]+ at m/z ~483 (exact mass depends on isotopic Br pattern).
  • HPLC : Use a C18 column (acetonitrile/water gradient) to confirm >95% purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between structurally similar tetrahydroquinoline derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., replacing bromine with fluorine or varying sulfonyl groups). For example, 4-fluoro analogs (m/z ~467) show altered PTP1B inhibition compared to brominated derivatives due to electronegativity differences .
  • Enzyme Assays : Perform dose-response curves (IC50) for target enzymes (e.g., PTP1B, iNOS) under standardized conditions (pH 7.4, 37°C). Use recombinant proteins expressed in Sf9 cells to minimize variability .
  • Computational Docking : Model interactions with catalytic sites (e.g., PTP1B’s WPD loop) using Schrödinger Suite or AutoDock to rationalize activity differences .

Q. How can the metabolic stability of this compound be improved for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) at the sulfonamide or benzamide positions to enhance solubility and reduce first-pass metabolism .
  • Cytochrome P450 Inhibition Assays : Test metabolic pathways using human liver microsomes. If CYP3A4/2D6-mediated degradation is observed, modify substituents (e.g., replace bromine with methyl groups) .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models (C57BL/6 mice) with LC-MS/MS quantification of plasma concentrations. Adjust formulations (e.g., PEG-based nanoemulsions) to improve bioavailability .

Data Analysis and Experimental Design

Q. What analytical approaches are critical for interpreting conflicting crystallographic and NMR data on this compound’s conformation?

  • Methodological Answer :
  • X-ray Crystallography : Resolve torsional angles (e.g., benzenesulfonyl vs. bromobenzamide planes) to identify dominant conformers. Compare with similar structures (e.g., CCDC entry 0NS) .
  • Dynamic NMR : Perform variable-temperature ¹H NMR (298–343 K) to detect restricted rotation in the tetrahydroquinoline ring. Signal coalescence near 320 K suggests conformational flexibility .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model energy barriers between conformers. Match computed vs. experimental NOE correlations .

Q. How can researchers design robust dose-response experiments to evaluate dual inhibition of PTP1B and iNOS by this compound?

  • Methodological Answer :
  • Enzyme Kinetics : Use recombinant human PTP1B (0.1–10 µg/mL) and iNOS (5–50 nM) with pNPP (PTP1B) or L-arginine (iNOS) substrates. Measure initial velocities (Vmax/Km) under varying inhibitor concentrations .
  • Selectivity Screening : Test against off-target phosphatases (e.g., TCPTP, VHR) and NOS isoforms (eNOS, nNOS) to confirm specificity. A >10-fold selectivity window is ideal .
  • Cellular Validation : Use RAW 264.7 macrophages (LPS-induced iNOS) and HepG2 cells (insulin-stimulated PTP1B activity). Quantify NO (Griess assay) and insulin receptor phosphorylation (Western blot) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.